2,3-Bisphosphoglycerate

Description

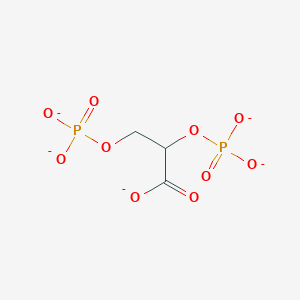

Structure

3D Structure

Propriétés

Formule moléculaire |

C3H3O10P2-5 |

|---|---|

Poids moléculaire |

261 g/mol |

Nom IUPAC |

2,3-diphosphonatooxypropanoate |

InChI |

InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/p-5 |

Clé InChI |

XOHUEYCVLUUEJJ-UHFFFAOYSA-I |

SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |

SMILES canonique |

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |

Synonymes |

2,3 Bisphosphoglycerate 2,3 Diphosphoglycerate 2,3 Diphosphoglyceric Acid 2,3-Bisphosphate, Glycerate 2,3-Bisphosphoglycerate 2,3-Diphosphoglycerate 2,3-Diphosphoglycerate, (D)-Isomer 2,3-Diphosphoglyceric Acid 2,3-DPG Glycerate 2,3-Bisphosphate |

Origine du produit |

United States |

Biosynthesis and Metabolic Pathways of 2,3 Bisphosphoglycerate

The Rapoport-Luebering Shunt: A Specialized Glycolytic Bypass

The Rapoport-Luebering shunt is a crucial metabolic pathway found predominantly in erythrocytes (red blood cells) and placental cells. wikipedia.org It functions as a bypass to the standard glycolytic pathway, branching off at the intermediate 1,3-bisphosphoglycerate (1,3-BPG). tuscany-diet.net This shunt is responsible for the synthesis of 2,3-bisphosphoglycerate (2,3-BPG), a molecule that plays a significant role in regulating the oxygen affinity of hemoglobin. tuscany-diet.netwikipedia.org Under typical physiological conditions, approximately 15-20% of the glucose that is converted to lactate (B86563) in red blood cells is processed through this shunt. tuscany-diet.netmedical-junction.com

The primary purpose of the Rapoport-Luebering shunt is the production of 2,3-BPG. nih.gov This molecule is a key allosteric effector of hemoglobin; it binds to deoxygenated hemoglobin and decreases its affinity for oxygen, which facilitates the release of oxygen to the tissues. tuscany-diet.netbyjus.com The formation of 2,3-BPG through this shunt bypasses a step in glycolysis where ATP would normally be generated. medical-junction.comwikipedia.org

Enzymes Involved in 2,3-BPG Synthesis and Degradation

The synthesis and degradation of 2,3-BPG are primarily catalyzed by a bifunctional enzyme known as bisphosphoglycerate mutase (BPGM). tuscany-diet.netmedical-junction.com However, another enzyme, multiple inositol (B14025) polyphosphate phosphatase (MIPP1), has been identified to also play a role in the dephosphorylation of 2,3-BPG. pnas.orgnih.gov

Bisphosphoglycerate Mutase (BPGM) Activity and Mechanisms

Bisphosphoglycerate mutase (BPGM) is the central enzyme in the Rapoport-Luebering shunt and is responsible for both the synthesis and degradation of 2,3-BPG. wikipedia.orgnih.gov It possesses three distinct activities: a synthase, a phosphatase, and a mutase activity. tuscany-diet.net

The primary function of BPGM is its synthase activity, where it catalyzes the conversion of 1,3-bisphosphoglycerate to this compound. nih.govuniprot.org This reaction involves the transfer of a phosphoryl group from the C1 position to the C2 position of 1,3-BPG. wikipedia.org The catalytic mechanism involves a phosphohistidine (B1677714) intermediate. uniprot.org Specifically, a histidine residue (His11) in the active site acts as a nucleophile, attacking the phosphate (B84403) group at the C1 position of 1,3-BPG. wikipedia.org This is followed by a conformational change that brings another histidine residue (His188) into position to facilitate the transfer. wikipedia.org

BPGM also exhibits phosphatase activity, converting 2,3-BPG back to 3-phosphoglycerate (B1209933) (3-PG), which can then re-enter the main glycolytic pathway. nih.govnih.gov Quantum mechanics and molecular mechanics simulations have shown that the energy barrier for the synthase activity is significantly lower than that for the phosphatase activity, which is consistent with experimental observations of their respective reaction rates. nih.gov The pH also influences BPGM's activity; alkaline conditions favor the synthase reaction, while a lower pH favors the phosphatase reaction. uniprot.org

Bisphosphoglycerate Phosphatase (BPGP) Activity and Mechanisms

The phosphatase activity of bisphosphoglycerate mutase (BPGM) is responsible for the degradation of 2,3-BPG to 3-phosphoglycerate. nih.govnih.gov This reaction is crucial for regulating the intracellular concentration of 2,3-BPG. The phosphatase function of BPGM is stimulated by the endogenous activator 2-phosphoglycolate (B1263510). nih.gov Structural analyses have revealed that 2-phosphoglycolate can bind to both an allosteric site at the dimer interface and the active site of the enzyme. nih.gov

Kinetic studies have shown that in vivo, 3-phosphoglycerate and 2-phosphoglycerate are weaker inhibitors of the 2,3-BPG phosphatase activity than observed in vitro. nih.gov Furthermore, the maximal activity of the phosphatase in living cells is approximately double what is measured in laboratory settings when inorganic phosphate is the only activator. nih.gov

Role of Multiple Inositol Polyphosphate Phosphatase (MIPP1) in 2,3-BPG Dephosphorylation

A significant discovery in the understanding of 2,3-BPG metabolism is the role of Multiple Inositol Polyphosphate Phosphatase (MIPP1). pnas.orgnih.gov This enzyme provides an alternative route for the dephosphorylation of 2,3-BPG. nih.gov Unlike BPGM, which removes the phosphate group from the 2-position of 2,3-BPG to form 3-phosphoglycerate, MIPP1 selectively hydrolyzes the 3-phosphate group, producing 2-phosphoglycerate (2-PG). pnas.orgresearchgate.net

This discovery reveals a previously unknown branch of the glycolytic pathway that bypasses the formation of 3-phosphoglycerate. pnas.org The capacity of MIPP1 to hydrolyze 2,3-BPG in erythrocytes is significant, with an estimated activity of 0.6 mmol of 2,3-BPG hydrolyzed per liter of cells per hour at 37°C, which is comparable to the phosphatase activity of BPGM. pnas.orgnih.gov MIPP1's activity is sensitive to pH, decreasing by 50% as the pH increases from 7.0 to 7.4, providing a mechanism for regulating 2,3-BPG levels in response to physiological alkalosis. pnas.orgnih.gov MIPP1 also functions as a phosphoinositide 5- and 6-phosphatase, linking the metabolism of inositol polyphosphates to glycolytic flux. mybiosource.comnih.gov

Interconnections with Canonical Glycolysis and Substrate Flux

The product of the shunt, 2,3-BPG, is not only an allosteric regulator of hemoglobin but also plays a role in glycolysis itself by acting as a cofactor for the enzyme phosphoglycerate mutase (PGAM), which converts 3-PG to 2-PG. nih.gov The level of 3-phosphoglycerate, a substrate for both BPGM and PGAM, can influence the flux through both the shunt and the main glycolytic pathway. osti.gov For instance, an accumulation of 3-PG can lead to an increased flux into the serine biosynthesis pathway. osti.gov

Defects in glycolytic enzymes can significantly impact the concentration of 2,3-BPG. For example, a deficiency in hexokinase leads to lower levels of all glycolytic intermediates, including 1,3-BPG, resulting in decreased 2,3-BPG synthesis. Conversely, a deficiency in pyruvate (B1213749) kinase causes an accumulation of intermediates upstream of the enzymatic block, leading to increased levels of 1,3-BPG and consequently higher concentrations of 2,3-BPG. tuscany-diet.net

Energetic Considerations of the Rapoport-Luebering Shunt

A key feature of the Rapoport-Luebering shunt is its impact on cellular energetics. By diverting 1,3-bisphosphoglycerate away from the phosphoglycerate kinase reaction, the shunt bypasses one of the two ATP-generating steps in the glycolytic payoff phase. medical-junction.comwikipedia.orgnih.gov The conversion of 1,3-BPG to 3-PG in the main glycolytic pathway is a substrate-level phosphorylation step that produces one molecule of ATP. tuscany-diet.nettuscany-diet.net

Therefore, for every molecule of glucose that passes through the Rapoport-Luebering shunt, there is a net loss of one potential ATP molecule. wikipedia.org When the entire glycolytic pathway from glucose to lactate is considered, if the shunt is utilized, the net ATP production is zero, as two ATP molecules are consumed in the preparatory phase and only two are produced in the payoff phase. medical-junction.comyoutube.comyoutube.com This represents an energy cost to the erythrocyte, which relies solely on glycolysis for its ATP supply. tuscany-diet.nettuscany-diet.net The cell must therefore maintain a delicate balance between the need for ATP and the requirement for 2,3-BPG to ensure optimal oxygen delivery to the tissues. tuscany-diet.net

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

| Bisphosphoglycerate Mutase (BPGM) | BPGM | Synthesis and degradation of 2,3-BPG. mayocliniclabs.com | 1,3-Bisphosphoglycerate, this compound | This compound, 3-Phosphoglycerate |

| Multiple Inositol Polyphosphate Phosphatase (MIPP1) | MINPP1 | Dephosphorylation of 2,3-BPG and inositol polyphosphates. mybiosource.com | This compound, Inositol polyphosphates | 2-Phosphoglycerate, Dephosphorylated inositols |

Table 2: Comparison of BPGM and MIPP1 Phosphatase Activity

| Feature | Bisphosphoglycerate Mutase (BPGM) | Multiple Inositol Polyphosphate Phosphatase (MIPP1) |

| Product of 2,3-BPG dephosphorylation | 3-Phosphoglycerate nih.gov | 2-Phosphoglycerate pnas.org |

| Estimated Activity in Erythrocytes (37°C) | 0.1–0.5 mmol/L cells/h pnas.org | 0.6 mmol/L cells/h pnas.org |

| pH Sensitivity | Activity increases at lower pH. uniprot.org | Activity decreases by 50% as pH rises from 7.0 to 7.4. pnas.org |

Regulation of Enzyme Activities within the 2,3-BPG Pathway

The concentration of this compound (2,3-BPG) within erythrocytes is meticulously controlled through the regulation of the enzymes responsible for its synthesis and degradation. This regulation ensures that the metabolic cost of the pathway is balanced against the physiological need for oxygen modulation. The primary enzymes governing the 2,3-BPG pathway are bisphosphoglycerate mutase (BPGM), which possesses both synthase and phosphatase activities, and multiple inositol polyphosphate phosphatase (MIPP1), which functions as a specific 2,3-BPG phosphatase. pnas.orgnih.gov The activities of these enzymes are influenced by a variety of factors, including pH, substrate and product concentrations, and the presence of allosteric effectors.

The enzyme bisphosphoglycerate mutase (BPGM) is a multifunctional protein that plays a central role in the Rapoport-Luebering shunt. nih.gov It catalyzes both the synthesis of 2,3-BPG from 1,3-bisphosphoglycerate (1,3-BPG) and its degradation to 3-phosphoglycerate (3-PG). pnas.orgwikipedia.org The regulation of these two opposing activities is critical for maintaining appropriate intracellular 2,3-BPG levels.

The synthase activity of BPGM is subject to several regulatory mechanisms. A key factor is the strong cooperative inhibition by protons (H+); the pH-dependence of the synthase activity is a significant control point. nih.govportlandpress.com Furthermore, the synthase activity is subject to feedback inhibition by its own product, 2,3-BPG, which helps to prevent excessive accumulation. researchgate.net Conversely, the glycolytic intermediate 3-phosphoglyceric acid (3-PGA) has been shown to enhance the DPG synthase activity in a dose-dependent manner. nih.gov

The phosphatase activity of BPGM, which converts 2,3-BPG back to a glycolytic intermediate, is also tightly regulated. This hydrolytic activity is notably dependent on the presence of activators, with little activity detected in their absence. nih.gov One of the most potent endogenous activators is 2-phosphoglycolate (2-PG), which stimulates the phosphatase function. nih.govnih.gov Structural studies have revealed that 2-PG binds not only to the active site but also to a distinct allosteric site at the dimer interface of the enzyme. nih.gov However, some kinetic models based on in vivo NMR studies have suggested that 2-phosphoglycolate may not play a significant role in phosphatase activation under physiological conditions. nih.govresearchgate.net The phosphatase activity is competitively inhibited by 3-PGA. nih.gov

Recent research has identified a second enzyme, multiple inositol polyphosphate phosphatase (MIPP1), as a key player in 2,3-BPG degradation. pnas.orgpnas.org Unlike BPGM, which removes the phosphate group at the C-2 position, MIPP1 selectively hydrolyzes the 3-phosphate from 2,3-BPG. pnas.org This discovery reveals a previously unknown level of regulatory complexity, allowing for the separate control of 2,3-BPG synthesis and degradation. pnas.org The activity of MIPP1 is highly sensitive to changes in physiological pH. Its activity as a 2,3-BPG phosphatase decreases by 50% when the pH rises from 7.0 to 7.4. pnas.org This characteristic provides a homeostatic mechanism to elevate 2,3-BPG levels during alkalosis, thereby enhancing oxygen release to tissues. pnas.org MIPP1 is also notably active at 4°C, a finding with significant implications for the loss of 2,3-BPG during the cold storage of red blood cells for transfusion. pnas.orgpnas.org

The differential regulation of BPGM and MIPP1 provides a sophisticated system for controlling 2,3-BPG levels in response to various physiological and metabolic signals.

Data Tables

The following tables summarize the key regulatory factors affecting the enzymes of the 2,3-BPG pathway based on detailed research findings.

| Activity | Regulator | Effect | Key Research Finding |

|---|---|---|---|

| Synthase | Protons (H⁺) | Inhibition | Exhibits strong co-operative inhibition, making synthase activity highly pH-dependent. nih.govportlandpress.com |

| Synthase | This compound (2,3-BPG) | Inhibition | Acts as a feedback inhibitor, controlling its own steady-state concentration. researchgate.net |

| Synthase | 3-Phosphoglycerate (3-PGA) | Activation | Enhances synthase activity in a dose-dependent manner. nih.gov |

| Phosphatase | 2-Phosphoglycolate (2-PG) | Activation | Potent endogenous activator, though its in vivo role is debated. nih.govnih.govnih.gov |

| Phosphatase | 3-Phosphoglycerate (3-PGA) | Inhibition | Acts as a competitive inhibitor of the phosphatase function. nih.gov |

| Phosphatase | Phosphate (Pᵢ) | Activation | Serves as an activator (second substrate) for the phosphatase. nih.govportlandpress.com |

| Phosphatase | Vanadate | Inhibition | Inhibits phosphoglycerate mutase in a dose-dependent manner. uniprot.org |

| Activity | Regulator | Effect | Key Research Finding |

|---|---|---|---|

| 2,3-BPG Phosphatase | pH (Physiological Alkalosis) | Inhibition | Activity decreases by 50% as pH increases from 7.0 to 7.4, providing a mechanism to raise 2,3-BPG levels. pnas.org |

| 2,3-BPG Phosphatase | Low Temperature (4°C) | Remains Active | Contributes to 2,3-BPG loss during cold storage of erythrocytes. pnas.orgpnas.org |

Molecular Mechanisms of 2,3 Bisphosphoglycerate Action

Allosteric Regulation of Hemoglobin Function

2,3-Bisphosphoglycerate (2,3-BPG), a small organophosphate molecule present in human red blood cells at a concentration of approximately 5 mmol/L, is a critical allosteric effector of hemoglobin. wikipedia.org Its primary role is to modulate hemoglobin's affinity for oxygen, ensuring efficient oxygen delivery to tissues. wikipedia.orgpearson.com In the absence of 2,3-BPG, hemoglobin binds oxygen too tightly to release it effectively to peripheral tissues. aklectures.comaklectures.com By binding to hemoglobin, 2,3-BPG decreases its oxygen affinity, facilitating the release of oxygen where it is most needed. aklectures.comreddit.com This mechanism is a form of heterotropic allosteric regulation, where the effector molecule (2,3-BPG) is different from the protein's primary ligand (oxygen). tuscany-diet.net

The regulatory effect of 2,3-BPG is rooted in its specific, preferential binding to the deoxygenated state of hemoglobin (deoxyhemoglobin). colostate.edu This interaction stabilizes the deoxyhemoglobin conformation, making the transition to the oxygenated state more energetically demanding. wikipedia.orgbyjus.com

2,3-BPG binds within a central cavity formed at the interface of the two beta (β) subunits of the hemoglobin tetramer. wikipedia.orgderangedphysiology.com This binding pocket is positively charged, complementing the negative charges of the carboxylate and phosphate (B84403) groups on the 2,3-BPG molecule. colostate.educhegg.com The binding is characterized by the formation of multiple salt bridges and hydrogen bonds with specific amino acid residues from both β-chains. wikipedia.orgnih.gov The interaction is stoichiometric, with one molecule of 2,3-BPG binding to one hemoglobin tetramer. jumedicine.com

The key residues involved in this interaction are located symmetrically on the two beta subunits. These interactions create a stable complex that locks hemoglobin in its low-affinity state. ucsb.edu

| Interacting Residue (per β-subunit) | Type of Interaction with 2,3-BPG |

| β1 Valine (N-terminus) | Ionic bond with phosphate groups nih.gov |

| β2 Histidine | Hydrogen bond with phosphate groups nih.gov |

| β82 Lysine (B10760008) | Salt bridge/Hydrogen bond with carboxylate and phosphate groups wikipedia.orgnih.gov |

| β143 Histidine | Hydrogen bond with phosphate groups nih.gov |

This table details the primary amino acid residues on each of the two beta subunits of deoxyhemoglobin that form electrostatic interactions and hydrogen bonds with a single molecule of 2,3-BPG.

Hemoglobin exists in two principal conformational states: the "T" (tense) state, which has a low affinity for oxygen, and the "R" (relaxed) state, which has a high oxygen affinity. reddit.com The binding of 2,3-BPG exclusively to the T state stabilizes this conformation. wikipedia.orgreddit.com

The binding site for 2,3-BPG is a pocket that is wide enough to accommodate the molecule in the T state (approximately 11 angstroms) but becomes significantly narrower in the R state (approximately 5 angstroms). wikipedia.org When oxygen binds to hemoglobin, it triggers a conformational shift from the T state to the R state. This transition involves the two β-subunits moving closer together, which closes the central cavity and expels the 2,3-BPG molecule. colostate.eduyoutube.com Conversely, when 2,3-BPG is bound, it cross-links the β-subunits, increasing the energy required to switch to the R state and thereby stabilizing the T state. jumedicine.com This stabilization of the low-affinity T state is the structural basis for 2,3-BPG's effect on oxygen binding. wikipedia.orgaklectures.com

The stabilization of the T state by 2,3-BPG directly translates to a reduced affinity of hemoglobin for oxygen. pearson.comaklectures.com This effect is graphically represented by a rightward shift in the oxygen-hemoglobin dissociation curve. aklectures.comaklectures.com Such a shift means that a higher partial pressure of oxygen (pO2) is required to achieve the same level of hemoglobin saturation. jumedicine.com The P50 value—the pO2 at which hemoglobin is 50% saturated—is increased from approximately 1 torr in the absence of 2,3-BPG to about 26 torr in its presence. jumedicine.com

This decreased affinity is crucial for oxygen delivery. In the high-oxygen environment of the lungs, hemoglobin can still become nearly fully saturated. However, in the lower-oxygen environment of peripheral tissues, the reduced affinity promoted by 2,3-BPG allows for a much more significant release of oxygen. aklectures.comaklectures.com Without 2,3-BPG, hemoglobin would only release a small fraction of its bound oxygen to the tissues, whereas its presence allows for the release of a substantial amount, ensuring tissues are adequately supplied. aklectures.comaklectures.com

| Condition | Hemoglobin Oxygen Affinity | P50 Value | Oxygen Release to Tissues | Oxygen-Dissociation Curve |

| Pure Hemoglobin (No 2,3-BPG) | High | ~1 torr jumedicine.com | Low (~8%) aklectures.comaklectures.com | Shifted Left ditki.com |

| Hemoglobin in RBCs (with 2,3-BPG) | Lower | ~26 torr jumedicine.com | High (~66%) aklectures.comaklectures.com | Shifted Right ditki.com |

This table summarizes the comparative effects of the presence and absence of 2,3-BPG on hemoglobin's oxygen binding properties.

The regulation of hemoglobin's oxygen affinity is not solely dependent on 2,3-BPG. Other allosteric effectors, including protons (H+), carbon dioxide (CO2), and chloride ions (Cl-), also play significant roles. nih.gov Like 2,3-BPG, these effectors act as negative allosteric modulators, binding to sites on hemoglobin distinct from the oxygen-binding heme groups and stabilizing the T state, thus promoting oxygen release. nih.govlibretexts.org

The influence of H+ and CO2 is known as the Bohr effect. reddit.com In metabolically active tissues, the production of CO2 leads to an increase in H+ concentration (a decrease in pH). ditki.com Protons can bind to specific amino acid residues on hemoglobin, such as histidine, stabilizing the T state and further enhancing oxygen release. libretexts.org Similarly, CO2 can bind directly to the N-terminal amino groups of hemoglobin chains to form carbamates, which also favors the T state. jumedicine.comlibretexts.org

These effectors work in concert. 2,3-BPG, H+, and CO2 all favor the T-state conformation and thereby decrease oxygen affinity. libretexts.org While the Bohr effect describes the impact of pH and CO2, 2,3-BPG provides a distinct but complementary mechanism of regulation. derangedphysiology.com For instance, an acidic environment can inhibit the activity of the enzyme diphosphoglycerate mutase, leading to lower 2,3-BPG levels, which can partially counteract the direct rightward shift of the Bohr effect, demonstrating a complex interplay between these regulatory systems. derangedphysiology.com Chloride ions also contribute by binding to deoxyhemoglobin and stabilizing the T state. jumedicine.com

Structural Basis of 2,3-BPG Binding to Deoxyhemoglobin

Interactions with Other Proteins or Enzymes

Beyond its central role in regulating hemoglobin, 2,3-BPG interacts with several enzymes involved in erythrocyte metabolism. It is both a product and a regulator within its own metabolic pathway, known as the Rapoport-Luebering shunt, which is a detour from glycolysis. tuscany-diet.net

Key enzymatic interactions include:

Bisphosphoglycerate Mutase (BPGM) : This enzyme catalyzes the synthesis of 2,3-BPG from 1,3-bisphosphoglycerate (1,3-BPG). byjus.com BPGM also possesses a phosphatase activity, which is stimulated by the activator 2-phosphoglycolate (B1263510), converting 2,3-BPG back to 3-phosphoglycerate (B1209933). nih.gov

Bisphosphoglycerate Phosphatase : This enzyme is responsible for the degradation of 2,3-BPG into 3-phosphoglycerate, allowing the carbon to re-enter the main glycolytic pathway. wikipedia.org

Phosphoglycerate Mutase (PGAM) : 2,3-BPG is required as a cofactor for the catalytic activity of PGAM, which isomerizes 3-phosphoglycerate to 2-phosphoglycerate in a key step of glycolysis. tuscany-diet.net

Activation of Phosphoglycerate Mutase (PGAM)

This compound is an essential cofactor for the catalytic activity of the cofactor-dependent phosphoglycerate mutase (d-PGAM), an enzyme that catalyzes the interconversion of 3-phosphoglycerate (3-PG) and 2-phosphoglycerate (2-PG) during glycolysis. nih.govpnas.org In most cells, 2,3-BPG is present in trace amounts sufficient for this coenzyme function. chegg.com

The mechanism of activation involves a "ping-pong" catalytic cycle initiated by the phosphorylation of a histidine residue within the active site of PGAM. 2,3-BPG serves as the initial phosphate donor to this histidine, transforming the enzyme into a catalytically active phosphoenzyme intermediate.

Catalytic Cycle of d-PGAM:

Enzyme Priming: An inactive, dephosphorylated PGAM molecule binds a molecule of 2,3-BPG. The phosphate group from the C-2 position of 2,3-BPG is transferred to the active site histidine (His11 in many species), forming a phospho-histidine intermediate and releasing 3-PG. wikipedia.org

Substrate Binding: A molecule of the substrate, 3-phosphoglycerate, enters the active site of the now-primed enzyme.

Phosphoryl Transfer: The enzyme transfers its newly acquired phosphate group to the C-2 position of the bound 3-PG, forming a transient enzyme-2,3-bisphosphoglycerate intermediate.

Product Formation: The original phosphate group from the C-3 position of the substrate is then transferred back to the active site histidine, regenerating the phosphoenzyme and releasing the product, 2-phosphoglycerate.

This mechanism ensures that the enzyme is continually regenerated in its active, phosphorylated state, with 2,3-BPG being consumed and regenerated in each catalytic cycle. While the enzyme that synthesizes 2,3-BPG, bisphosphoglycerate mutase (BPGM), is most active in erythrocytes, it is also present in other cells to maintain the necessary catalytic amounts of 2,3-BPG for PGAM function. nih.gov

Allosteric Activation of Ribose Phosphate Pyrophosphokinase (PRPP Synthase)

The outline provided specifies the allosteric activation of Ribose Phosphate Pyrophosphokinase (PRPP Synthase) by 2,3-BPG. However, the available scientific literature does not support this claim. Instead, research has consistently identified 2,3-BPG as an allosteric inhibitor of human PRPP synthase. researchgate.net PRPP synthase is a key enzyme in nucleotide biosynthesis, catalyzing the formation of phosphoribosyl pyrophosphate (PRPP). wikipedia.orgnih.gov

The regulation of PRPP synthase is complex, involving activation by inorganic phosphate and inhibition by various nucleotides, most notably ADP. wikipedia.orgnih.gov Studies on the human enzyme have shown that 2,3-BPG acts as an inhibitor, competitive with respect to the substrate ribose-5-phosphate. researchgate.net This inhibition may serve as a regulatory link between erythrocyte oxygenation status and the synthesis of PRPP. researchgate.net Given the discrepancy with the provided outline, a detailed mechanism for allosteric activation by 2,3-BPG cannot be provided as it is contrary to established research findings.

Exploration of Novel 2,3-BPG Binding Partners and Functional Roles

While the interaction of 2,3-BPG with hemoglobin is its most famous role, research has begun to uncover novel functions for this molecule and its synthesizing enzyme, bisphosphoglycerate mutase (BPGM), in tissues other than erythrocytes. wikipedia.org This suggests the existence of other binding partners and regulatory roles.

A significant emerging area of research is the function of BPGM, and by extension its product 2,3-BPG, in the kidney. nih.govnih.gov Recent transcriptomic analyses have revealed a notable upregulation of BPGM in acutely injured kidneys in both murine models and humans. nih.govresearchgate.net

Key Research Findings in Renal Function:

Localization: BPGM expression has been specifically localized to the distal nephron of the kidney. nih.govnih.gov

Metabolic Regulation: In this non-erythroid context, BPGM and 2,3-BPG appear to play a crucial role in maintaining glucose metabolism. Knockdown of BPGM in vitro led to an increase in glycolysis. nih.govnih.gov This suggests that 2,3-BPG may act as a negative regulator of glycolytic flux in these cells, a role that has been proposed in erythrocytes through the inhibition of enzymes like hexokinase. frontiersin.orgresearchgate.net

Cellular Stress Response: The absence of BPGM in a knockout mouse model resulted in rapid kidney injury, characterized by proximal tubular damage and fibrosis. nih.gov Proteomic analysis of these models indicated BPGM's involvement in pathways related to oxidative stress response and inflammation. nih.govresearchgate.net Its absence was linked to a decreased capacity to eliminate reactive oxygen species (ROS) and an increase in apoptosis. nih.gov

These findings strongly suggest that 2,3-BPG has important binding partners and regulatory functions within renal cells that are critical for metabolic balance and protection against injury. While the specific protein binding partners in the kidney that mediate these effects are still under investigation, the data points to a novel role for 2,3-BPG in cellular homeostasis far beyond oxygen transport.

Interactive Data Table: Summary of 2,3-BPG Molecular Actions

| Target Enzyme/Protein | Type of Interaction | Functional Outcome |

| Phosphoglycerate Mutase (PGAM) | Cofactor | Essential for the catalytic conversion of 3-phosphoglycerate to 2-phosphoglycerate. |

| Ribose Phosphate Pyrophosphokinase (PRPP Synthase) | Allosteric Inhibition | Decreases enzyme activity, potentially linking erythrocyte metabolism to nucleotide synthesis. |

| Hemoglobin | Allosteric Effector | Binds to deoxyhemoglobin, decreasing oxygen affinity and facilitating oxygen release to tissues. wikipedia.org |

| Putative Kidney Proteins | Regulatory Molecule | Involved in modulating glycolysis, oxidative stress, and inflammation in the distal nephron. nih.gov |

Regulation of 2,3 Bisphosphoglycerate Levels in Physiological Adaptation

Cellular and Molecular Mechanisms Regulating 2,3-BPG Synthesis and Degradation

The synthesis and degradation of 2,3-BPG occur in erythrocytes through a detour from the main glycolytic pathway, known as the Rapoport-Luebering shunt. nih.gov This metabolic bypass is primarily controlled by the bifunctional enzyme bisphosphoglycerate mutase (BPGM). plos.orgashpublications.org

Synthesis of 2,3-BPG:

The synthesis of 2,3-BPG begins with 1,3-bisphosphoglycerate (1,3-BPG), an intermediate of glycolysis. researchgate.netahajournals.org The synthase activity of BPGM catalyzes the isomerization of 1,3-BPG to 2,3-BPG. ashpublications.orgnih.gov This reaction essentially reroutes a portion of the glycolytic flux, at an energy cost to the erythrocyte, as it bypasses an ATP-generating step that would otherwise be catalyzed by phosphoglycerate kinase. researchgate.net

Degradation of 2,3-BPG:

The degradation of 2,3-BPG is also primarily mediated by BPGM, which possesses a phosphatase activity that hydrolyzes 2,3-BPG to 3-phosphoglycerate (B1209933) (3-PGA). ashpublications.orgnih.gov This 3-PGA can then re-enter the glycolytic pathway. The phosphatase function of BPGM is subject to allosteric regulation. A key activator of this phosphatase activity is 2-phosphoglycolate (B1263510) (2-PG), an endogenous molecule that stimulates the breakdown of 2,3-BPG. plos.orgnih.gov

The regulation of 2,3-BPG levels is a delicate balance between the synthase and phosphatase activities of BPGM. This balance is crucial for maintaining both adequate ATP production for erythrocyte function and appropriate oxygen delivery to tissues. nih.gov

| Enzyme/Pathway | Function | Key Regulators |

| Bisphosphoglycerate Mutase (BPGM) - Synthase Activity | Converts 1,3-BPG to 2,3-BPG | Substrate availability (1,3-BPG), pH |

| Bisphosphoglycerate Mutase (BPGM) - Phosphatase Activity | Converts 2,3-BPG to 3-PGA | Allosteric activation by 2-phosphoglycolate, pH |

| Rapoport-Luebering Shunt | Metabolic pathway for 2,3-BPG synthesis and degradation | Glycolytic flux, activity of BPGM |

Adaptive Responses to Hypoxia and High Altitude Acclimatization

Exposure to hypoxic conditions, such as those encountered at high altitudes, triggers a series of physiological adaptations to enhance oxygen delivery to the tissues. A key component of this acclimatization process is an increase in the intra-erythrocytic concentration of 2,3-BPG. ahajournals.org This elevation in 2,3-BPG levels decreases the oxygen affinity of hemoglobin, causing a rightward shift in the oxygen-hemoglobin dissociation curve, which facilitates the release of oxygen to the tissues. ashpublications.orgashpublications.org

The biochemical mechanisms underlying the increase in 2,3-BPG at high altitude are multifaceted. The initial response to hypoxia is often hyperventilation, which leads to respiratory alkalosis. nih.gov This increase in blood pH stimulates glycolysis and, consequently, the synthesis of 2,3-BPG. Furthermore, studies have shown that prolonged exposure to high altitude leads to the activation of key glycolytic enzymes, such as hexokinase and phosphofructokinase, which increases the availability of substrate for the Rapoport-Luebering shunt and subsequent 2,3-BPG production. nih.gov

Recent research has also shed light on the role of specific signaling pathways in this adaptive response. Hypoxia induces an increase in plasma adenosine, which activates the A2B adenosine receptor on erythrocytes. This, in turn, stimulates the activity of AMP-activated protein kinase (AMPK). researchgate.net Activated AMPK then phosphorylates and activates BPGM, enhancing the synthesis of 2,3-BPG. researchgate.net While hypoxia-inducible factors (HIFs) are central to the systemic response to low oxygen, including the stimulation of erythropoietin (EPO) production and subsequent erythropoiesis, their direct role in the acute regulation of 2,3-BPG synthesis is an area of ongoing investigation. researchgate.netnih.gov

| Condition | Physiological Response | Cellular/Molecular Mechanism | Effect on 2,3-BPG |

| Acute Hypoxia/High Altitude | Hyperventilation, Respiratory Alkalosis | Increased blood pH stimulates glycolysis | Increase |

| Prolonged Hypoxia/High Altitude | Increased Erythropoiesis | Activation of hexokinase and phosphofructokinase | Sustained Increase |

| Hypoxia-induced Signaling | Increased plasma adenosine | Activation of A2B adenosine receptor and AMPK, leading to BPGM phosphorylation | Increase |

Role in Erythrocytic Responses to Anemia and Other Stress Conditions

In various forms of anemia, the oxygen-carrying capacity of the blood is diminished. To compensate for this, erythrocytes increase their intracellular concentration of 2,3-BPG, a crucial adaptive mechanism to enhance oxygen delivery to the tissues. plos.orgnih.gov This increase in 2,3-BPG shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the release of a greater proportion of bound oxygen at a given tissue oxygen tension. plos.org In cases of chronic anemia, the concentration of 2,3-BPG in red blood cells can increase significantly, in some instances up to five times the normal level within a couple of hours. nih.govnih.gov

The primary stimulus for this increase is the elevated proportion of deoxygenated hemoglobin in anemic states. Deoxyhemoglobin binds to 2,3-BPG, thereby reducing the free concentration of 2,3-BPG within the erythrocyte. researchgate.net This reduction in free 2,3-BPG alleviates the product inhibition of BPGM's synthase activity, leading to a net increase in 2,3-BPG synthesis. researchgate.net

Other physiological stress conditions also influence 2,3-BPG levels. For instance, in chronic respiratory diseases associated with hypoxia, 2,3-BPG levels are often elevated. nih.gov Hyperthyroidism has also been shown to increase 2,3-BPG content in erythrocytes, not by altering hemoglobin levels, but through a direct stimulatory effect of thyroid hormones on erythrocyte glycolytic activity. nih.gov Conversely, conditions such as septic shock can lead to a decrease in 2,3-BPG levels. researchgate.net

| Condition | Effect on 2,3-BPG Levels | Primary Mechanism |

| Chronic Anemia | Increase | Increased deoxyhemoglobin reduces product inhibition of BPGM |

| Iron Deficiency Anemia | Increase | Compensatory response to reduced oxygen-carrying capacity |

| Hemolytic Anemia (Pyruvate Kinase Deficiency) | Increase | Accumulation of glycolytic intermediates upstream of pyruvate (B1213749) kinase |

| Hemolytic Anemia (Hexokinase Deficiency) | Decrease | Reduced glycolytic flux and substrate for 2,3-BPG synthesis |

| Chronic Respiratory Disease with Hypoxia | Increase | Chronic hypoxic stimulus |

| Hyperthyroidism | Increase | Direct stimulation of erythrocyte glycolysis by thyroid hormones |

Influence of pH and Temperature on 2,3-BPG Metabolism and Hemoglobin Affinity

Both pH and temperature are potent modulators of hemoglobin's affinity for oxygen and also exert significant influence on the metabolism of 2,3-BPG.

Influence of pH:

A decrease in blood pH (acidosis) directly reduces hemoglobin's affinity for oxygen, a phenomenon known as the Bohr effect. nih.gov This shifts the oxygen-hemoglobin dissociation curve to the right, promoting oxygen release in metabolically active tissues where CO2 and lactic acid production lower the pH. Conversely, an increase in pH (alkalosis) shifts the curve to the left, increasing oxygen affinity. nih.gov

The effect of pH on 2,3-BPG metabolism is complex and acts as a counter-regulatory mechanism. An acidic environment inhibits the activity of bisphosphoglycerate mutase, leading to a decrease in 2,3-BPG synthesis. researchgate.net This reduction in 2,3-BPG would tend to shift the oxygen-hemoglobin curve to the left, partially offsetting the rightward shift caused by the Bohr effect. nih.gov This interplay helps to maintain a relatively stable oxygen delivery capacity during transient changes in blood pH. nih.gov

Influence of Temperature:

An increase in temperature also decreases hemoglobin's affinity for oxygen, shifting the dissociation curve to the right. plos.orgnih.gov This is physiologically significant in exercising muscles, where the local temperature rises, facilitating greater oxygen unloading to meet the increased metabolic demand. plos.org Conversely, a decrease in temperature shifts the curve to the left, increasing oxygen affinity. nih.gov

The direct effect of temperature on 2,3-BPG metabolism is also a critical factor, particularly in the context of blood storage. Storage of whole blood at temperatures between 20°C and 30°C leads to a rapid and significant decrease in 2,3-BPG concentrations. ashpublications.org In contrast, storage at 4°C to 10°C helps to preserve 2,3-BPG levels. ashpublications.org

| Parameter | Effect on Hemoglobin-Oxygen Affinity | Effect on 2,3-BPG Metabolism |

| Decreased pH (Acidosis) | Decreased (Rightward shift - Bohr effect) | Decreased synthesis |

| Increased pH (Alkalosis) | Increased (Leftward shift) | Increased synthesis |

| Increased Temperature | Decreased (Rightward shift) | Increased degradation (during storage) |

| Decreased Temperature | Increased (Leftward shift) | Preserved levels (during storage) |

Regulation by Adenosine and Related Signaling Pathways

Recent research has identified adenosine as a key signaling molecule in the regulation of 2,3-BPG levels, particularly in response to hypoxia. ahajournals.org Under hypoxic conditions, there is an increase in extracellular adenosine. nih.govashpublications.org This adenosine binds to the A2B adenosine receptor (ADORA2B) on the surface of erythrocytes. nih.gov

Activation of the A2B receptor initiates a downstream signaling cascade that involves the activation of AMP-activated protein kinase (AMPK). plos.orgashpublications.org AMPK is a crucial cellular energy sensor that, in this context, acts to promote 2,3-BPG synthesis. researchgate.net Activated AMPK phosphorylates and thereby activates bisphosphoglycerate mutase (BPGM), the rate-limiting enzyme in the Rapoport-Luebering shunt. plos.orgashpublications.org This phosphorylation enhances the synthase activity of BPGM, leading to an increased production of 2,3-BPG. plos.orgashpublications.org

This adenosine-mediated pathway provides a mechanism for erythrocytes to rapidly increase their 2,3-BPG levels in response to low oxygen availability, thereby facilitating oxygen release and mitigating tissue hypoxia. ahajournals.org This signaling cascade is not only important in physiological adaptation to conditions like high altitude but is also implicated in the pathophysiology of diseases such as sickle cell disease, where elevated adenosine levels contribute to increased 2,3-BPG and subsequent sickling of red blood cells. nih.gov

Methodologies for Investigating 2,3 Bisphosphoglycerate and Its Interactions

Spectroscopic Techniques for Analyzing Hemoglobin-2,3-BPG Interactions

Spectroscopic methods are pivotal in understanding the functional consequences of the interaction between 2,3-BPG and hemoglobin. These techniques allow for the detailed characterization of how 2,3-BPG allosterically modulates hemoglobin's affinity for oxygen.

Oxygen equilibrium curves graphically represent the relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen. The binding of 2,3-BPG to deoxyhemoglobin stabilizes the T (tense) state, which has a lower affinity for oxygen. This results in a rightward shift of the oxygen-hemoglobin dissociation curve, indicating that a higher partial pressure of oxygen is required to achieve the same level of hemoglobin saturation. aklectures.comwikipedia.orgstackexchange.com This shift is physiologically significant as it facilitates the release of oxygen to the tissues. aklectures.com

The allosteric effects of 2,3-BPG can be quantified by determining key parameters from these curves. The P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated, is a primary indicator of oxygen affinity. An increase in P50 reflects a decrease in oxygen affinity. The Hill coefficient (n), another parameter derived from the oxygen equilibrium curve, provides a measure of the cooperativity of oxygen binding. tandfonline.com

The Monod-Wyman-Changeux (MWC) model is a theoretical framework often used to describe the allosteric regulation of proteins like hemoglobin. ru.nlnih.gov This model assumes that hemoglobin exists in two conformational states, the low-affinity T state and the high-affinity R (relaxed) state, which are in equilibrium. nih.gov Allosteric effectors like 2,3-BPG influence this equilibrium. By fitting experimental oxygen-binding data to the MWC model, researchers can determine allosteric parameters such as L, the allosteric constant representing the T/R equilibrium in the absence of oxygen, and the dissociation constants for oxygen binding to the T and R states (KT and KR). ru.nlresearchgate.netresearchgate.net Fourier Transform Infrared (FTIR) spectroscopy has also been employed to study the specific molecular interactions between 2,3-BPG and deoxyhemoglobin, revealing details about the hydrogen bonds and electrostatic interactions involved. nih.gov

Structural Biology Approaches (e.g., X-ray Crystallography, NMR) for Protein-2,3-BPG Complexes

Structural biology techniques provide atomic-level insights into the binding of 2,3-BPG to hemoglobin and other proteins.

X-ray Crystallography: This powerful technique has been instrumental in elucidating the three-dimensional structure of the hemoglobin-2,3-BPG complex. uah.esrcsb.org Crystallographic studies have revealed that one molecule of 2,3-BPG binds in a central cavity between the two β-subunits of deoxyhemoglobin. nih.govrcsb.org This binding site is lined with positively charged amino acid residues that form salt bridges with the negatively charged phosphate (B84403) and carboxylate groups of 2,3-BPG. tandfonline.comru.nl These interactions stabilize the T-state conformation of hemoglobin, thereby reducing its oxygen affinity. uah.es A high-resolution crystal structure of the human deoxyhemoglobin-2,3-diphosphoglycerate complex has been determined at 2.5 Å resolution. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique used to study protein-ligand interactions in solution, providing information on both structure and dynamics. Both 1H and 31P NMR have been used to investigate the interaction between 2,3-BPG and hemoglobin. nih.govacs.org 31P NMR is particularly useful for directly observing the phosphate groups of 2,3-BPG and how their chemical environment changes upon binding to hemoglobin. nih.govnih.gov These studies have confirmed the binding site of 2,3-BPG in the central cavity of deoxyhemoglobin and have helped to identify the specific amino acid residues involved in the interaction. nih.gov NMR can also be used to study the dynamics of the interaction and the conformational changes that occur in hemoglobin upon 2,3-BPG binding. nih.govwiley.com

Enzymatic Assays for Bisphosphoglycerate Mutase and Phosphatase Activity

The intracellular concentration of 2,3-BPG is regulated by the bifunctional enzyme bisphosphoglycerate mutase (BPGM), which catalyzes both the synthesis (mutase activity) and degradation (phosphatase activity) of 2,3-BPG. abbexa.commybiosource.comwikipedia.org Enzymatic assays are essential for studying the activity of BPGM and understanding the regulation of 2,3-BPG levels.

Bisphosphoglycerate Mutase Activity: The synthase activity of BPGM catalyzes the conversion of 1,3-bisphosphoglycerate to 2,3-bisphosphoglycerate. Assays for this activity typically involve coupling the reaction to other enzymatic reactions that produce a measurable change, such as a change in absorbance of NADH. pnas.org

Bisphosphoglycerate Phosphatase Activity: The phosphatase activity of BPGM hydrolyzes 2,3-BPG to 3-phosphoglycerate (B1209933). wikipedia.org The activity can be measured by quantifying the decrease in 2,3-BPG or the formation of inorganic phosphate over time.

These assays are crucial for investigating the effects of mutations in the BPGM gene, which can lead to altered 2,3-BPG levels and associated clinical conditions like hemolytic anemia. nih.gov

Quantitative Analysis of 2,3-BPG in Biological Samples

Accurate quantification of 2,3-BPG in biological samples such as red blood cells is vital for both research and clinical diagnostics. researchgate.netresearchgate.net Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying 2,3-BPG in biological matrices. pnas.orgmtoz-biolabs.com When coupled with mass spectrometry (MS), it provides a highly sensitive and specific method for analysis. mtoz-biolabs.commayocliniclabs.comfrontiersin.org

HPLC-MS/MS: This tandem technique offers excellent selectivity and sensitivity for the quantification of 2,3-BPG. mtoz-biolabs.comnih.govacs.org The method involves chromatographic separation of 2,3-BPG from other cellular components followed by detection using mass spectrometry, often with tandem mass spectrometry (MS/MS) for enhanced specificity. mayocliniclabs.comnih.govacs.org This approach allows for the accurate measurement of 2,3-BPG levels even in complex biological samples. frontiersin.orgnih.gov

Table 1: Comparison of HPLC and MS Methods for 2,3-BPG Analysis

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| HPLC | Separation based on polarity and interaction with a stationary phase. | Good for separation from isomers and other metabolites. mtoz-biolabs.com | May require derivatization for detection; lower sensitivity than MS. |

| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio. | High sensitivity and specificity; provides structural information. mtoz-biolabs.commayocliniclabs.com | Can be subject to matrix effects; may require specialized equipment. |

| LC-MS/MS | Combines the separation power of HPLC with the sensitivity and specificity of tandem MS. | "Gold standard" for quantitative analysis; highly accurate and reliable. mtoz-biolabs.comnih.gov | Complex instrumentation and data analysis. |

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological assay used to quantify 2,3-BPG. assaygenie.comassaygenie.comlifeome.com These kits utilize the principle of competitive binding, where 2,3-BPG in the sample competes with a labeled 2,3-BPG for binding to a limited amount of anti-2,3-BPG antibody. mybiosource.comabbexa.com The amount of labeled 2,3-BPG bound is inversely proportional to the concentration of 2,3-BPG in the sample. abbexa.com

ELISA kits are available for the quantification of 2,3-BPG in various biological samples, including serum, plasma, and tissue homogenates. assaygenie.comassaygenie.commybiosource.comabbexa.com They offer a relatively simple and high-throughput method for measuring 2,3-BPG concentrations. assaygenie.comassaygenie.com ELISA kits are also available for quantifying the enzyme bisphosphoglycerate mutase (BPGM). abbexa.commybiosource.comnih.govmybiosource.combiocompare.com

Table 2: Characteristics of Commercially Available 2,3-BPG ELISA Kits

| Parameter | Description | Typical Values/Ranges |

|---|---|---|

| Assay Type | Competitive ELISA. mybiosource.comabbexa.com | - |

| Sample Types | Serum, plasma, tissue homogenates, cell culture supernatants. assaygenie.comassaygenie.commybiosource.comabbexa.com | - |

| Detection Range | The range of concentrations that the kit can accurately measure. | e.g., 31.2 nmol/mL - 2000 nmol/mL mybiosource.com |

| Sensitivity | The lowest concentration of 2,3-BPG that can be detected. | e.g., < 9.7 nmol/mL mybiosource.com |

| Precision | Intra-assay and inter-assay coefficients of variation (CV). | Intra-assay: <=4.3%, Inter-assay: <=7.4% mybiosource.com |

Novel Chemosensing Ensemble Techniques

The detection and quantification of this compound (2,3-BPG) in biological samples are crucial for understanding its physiological and pathological roles. Novel chemosensing ensemble techniques have emerged as powerful tools for this purpose, offering high sensitivity and selectivity. These methods often rely on the interaction between a carefully designed chemical probe and 2,3-BPG, leading to a measurable change in an optical signal, such as fluorescence.

A notable advancement involves the use of rhodamine-based derivatives in chemosensing ensembles. researchgate.net Researchers have developed a novel chemosensing ensemble using an azo-based rhodamine derivative in conjunction with mercury ions (Hg²⁺) for the selective and quantitative detection of 2,3-BPG in aqueous environments. researchgate.net This system exhibits a dual signaling mechanism, showing both a color change and a distinct "off-on-off" fluorescent response. researchgate.net This technique is reportedly the first of its kind using a substituted rhodamine conjugate to recognize 2,3-BPG in living cells, achieving a detection limit in the nanomolar range. researchgate.netacs.org The interaction mechanism between the probe-metal ion complex and 2,3-BPG has been investigated using ¹H NMR titration. researchgate.net Such fluorescent probes are significant due to their simplicity, rapid response time, and high selectivity, making them valuable for in vivo fluorescence imaging and for measuring 2,3-BPG levels in blood cells, which can be altered in conditions like anemia and hypoxia. researchgate.netresearchgate.net

The general principle behind many fluorescent probes involves a recognition unit that selectively interacts with the target analyte and a fluorophore that generates the signal. nih.gov The interaction, which can be covalent or non-covalent, triggers a change in the fluorophore's properties, such as fluorescence intensity or wavelength. researchgate.netnih.govthermofisher.com In the case of the rhodamine-Hg²⁺ ensemble, the initial complex is non-fluorescent, but upon binding to 2,3-BPG, a significant fluorescence enhancement is observed, which is then quenched at very high concentrations of the analyte, leading to the "off-on-off" profile. researchgate.net

Table 1: Characteristics of a Novel Chemosensing Ensemble for 2,3-BPG Detection

| Feature | Description | Reference |

|---|---|---|

| Probe Type | Azo-based rhodamine derivative with Hg²⁺ | researchgate.net |

| Detection Principle | Chemosensing ensemble with dual signal (colorimetric and fluorescent) | researchgate.net |

| Fluorescence Response | "Off-on-off" mechanism | researchgate.net |

| Detection Limit | Nanomolar (nM) range | researchgate.netacs.org |

| Application | Selective and quantitative detection of 2,3-BPG in water and live cells | researchgate.net |

| Validation Method | ¹H NMR titration to confirm interaction | researchgate.net |

In Vitro and Cell-Based Models for Studying 2,3-BPG Metabolism and Function

In vitro and cell-based models are indispensable for dissecting the complex pathways of 2,3-BPG metabolism and its diverse cellular functions. These models allow for controlled experimental conditions to investigate specific enzymatic reactions, metabolic fluxes, and the physiological consequences of altered 2,3-BPG levels.

Erythrocyte Models and Lysates: Human erythrocytes (red blood cells) are a primary model for studying 2,3-BPG, as they contain the compound at very high concentrations (approximately 5 mmol/L). wikipedia.org Studies often use erythrocyte lysates or intact red blood cells to investigate the kinetics of enzymes in the Rapoport-Luebering shunt, such as bisphosphoglycerate mutase (BPGM). portlandpress.compnas.org For instance, the total activity of Multiple Inositol (B14025) Polyphosphate Phosphatase (MIPP1), an enzyme that hydrolyzes 2,3-BPG, was determined in erythrocytes to be 0.6 mmol of 2,3-BPG hydrolyzed per liter of cells per hour at 37°C. pnas.org

Cultured Cell Lines: Human Embryonic Kidney (HEK) 293T cells have been used as a model to study the role of BPGM and 2,3-BPG in glycolysis, even though BPGM expression is extremely low in these cells compared to erythrocytes. nih.gov These studies have demonstrated that BPGM is responsible for the majority of cellular 2,3-BPG production and subsequent phosphorylation of phosphoglycerate mutase (PGAM1). nih.gov

In Vitro Parasite Cultures: The effect of 2,3-BPG on pathogen development has been studied using in vitro cultures. For example, the impact of a synthetic form of 2,3-BPG on the intraerythrocytic developmental cycle of Plasmodium falciparum, the parasite causing malaria, was examined. frontiersin.org The results showed that concentrations of 2,3-BPG above the physiological range impaired parasite growth and maturation. frontiersin.org

Model Organisms: The social amoeba Dictyostelium discoideum has been employed as a model lower eukaryote to understand 2,3-BPG metabolism. pnas.org Studies using Dictyostelium have shown that genetically manipulating the expression of MIPP1 has a significant impact on cellular 2,3-BPG concentrations, highlighting its role as a physiologically relevant regulator. pnas.org

In Vitro Enzymatic Synthesis: Recombinant enzyme systems are used to study the synthesis of 2,3-BPG and related compounds. An efficient in vitro enzymatic approach was developed for the production of cyclic 2,3-diphosphoglycerate (cDPG) from 2,3-BPG using the cDPG synthetase from Methanothermus fervidus. nih.govfrontiersin.org This system allows for detailed kinetic characterization of the enzyme, revealing Kᴍ values of 1.52 mM for 2,3-BPG and 0.55 mM for ATP. nih.govfrontiersin.org

Computational Modeling of 2,3-BPG Metabolism and Allosteric Regulation

Computational modeling has become an essential tool for integrating complex kinetic and binding data to understand the regulation of 2,3-BPG metabolism and its allosteric effects. These models range from detailed mathematical simulations of metabolic pathways to molecular dynamics simulations of protein-ligand interactions.

Metabolic Pathway Modeling: Detailed mathematical models of human erythrocyte metabolism have been developed to explain the regulation and control of 2,3-BPG concentration. portlandpress.comnih.gov These models incorporate the core metabolic pathways, including glycolysis and the 2,3-BPG shunt, along with factors like pH, oxygen tension, and the binding of metabolites to hemoglobin. nih.gov Through an iterative process of computer simulation and experimental validation, these models have yielded key insights. portlandpress.comnih.gov For example, simulations revealed that feedback inhibition of hexokinase and phosphofructokinase by 2,3-BPG is as important as product inhibition of BPGM in controlling the steady-state concentration of 2,3-BPG. portlandpress.comresearchgate.net These models also demonstrate that protons (H⁺) and oxygen are potent regulators of 2,3-BPG levels, exerting their influence primarily through hexokinase and phosphofructokinase. portlandpress.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide atomic-level insights into the physical movements and interactions between 2,3-BPG and its protein targets. These simulations have been crucial in understanding the allosteric regulation of hemoglobin. By binding to a pocket in the T (tense) conformation of deoxyhemoglobin, 2,3-BPG stabilizes this low-oxygen-affinity state, promoting oxygen release. uah.esnih.govaklectures.com MD simulations show that this binding restrains the mobility of the hemoglobin subunits.

MD simulations have also been used to study the interaction of 2,3-BPG with other enzymes, such as phosphoglycerate mutase 1 (PGAM1). nih.govmsu.ru These studies have investigated how factors like the phosphorylation of specific amino acid residues (e.g., Tyrosine 26) on PGAM1 can enhance its binding to 2,3-BPG, thereby upregulating its enzymatic activity. nih.govresearchgate.net The simulations can calculate the frequency of hydrogen bond formation between 2,3-BPG and surrounding amino acid residues, providing a detailed picture of the binding interface. nih.govresearchgate.net

| Molecular Dynamics | The C-terminal region of PGAM1 is inherently dynamic and influences 2,3-BPG binding during the catalytic cycle. | Phosphoglycerate Mutase 1 (PGAM1) | msu.ruchinaphar.com |

Genetic Manipulation and Gene Editing Models for Pathway Enzyme Studies

Genetic manipulation and gene editing technologies, particularly CRISPR-Cas9, have revolutionized the study of 2,3-BPG pathway enzymes by allowing for precise gene disruption, modification, and analysis of the resulting phenotypes.

CRISPR-Cas9 Gene Disruption: The CRISPR-Cas9 system has been used to create knockout cell lines to study the function of specific enzymes. In HEK 293T cells, CRISPR-Cas9 was used to generate frameshift deletions in the BPGM gene. nih.gov This led to a dramatic depletion of cellular 2,3-BPG and a complete loss of the activating phosphorylation on PGAM1, definitively showing that BPGM activity is responsible for the vast majority of 2,3-BPG production in these cells. nih.gov This approach is powerful because it allows for the study of gene function even when protein or RNA levels are too low for traditional knockdown methods to be reliable. nih.gov The principle of CRISPR-Cas9 involves a guide RNA (gRNA) directing the Cas9 nuclease to a specific genomic location to create a double-strand break, which is then repaired by the cell, often resulting in gene-disrupting insertions or deletions. frontiersin.orgnih.gov

Site-Directed Mutagenesis: Before the widespread use of CRISPR, site-directed mutagenesis was a key tool for protein engineering. This technique was used to investigate the active site of human BPGM. By replacing Glycine-13 with a positively charged residue like Arginine, researchers were able to enhance the enzyme's phosphatase activity by nearly 29-fold, while its synthase and mutase activities decreased. pnas.org This provided insight into the catalytic mechanism and the residues critical for its different functions.

Gene Knockout and Knockdown in Model Organisms: Genetic manipulation in model organisms has been crucial. In Dictyostelium, disruption of the mipp1 gene resulted in a 90% increase in cellular 2,3-BPG levels, while overexpression of the gene reduced 2,3-BPG levels to 37% of wild-type. pnas.org This demonstrated the in vivo relevance of MIPP1 in regulating the metabolic flux of 2,3-BPG. pnas.org Similarly, a tubular-specific, inducible Bpgm-knockout mouse model was generated to investigate the enzyme's role in kidney function, revealing that its absence leads to metabolic imbalances and kidney injury. wiley.com In the bacterium Acidovorax citrulli, a mutant with a disrupted gene for a putative 2,3-BPG-dependent phosphoglycerate mutase was identified and studied, linking the enzyme to virulence and carbohydrate metabolism. frontiersin.org

These genetic models are invaluable for establishing the physiological function of enzymes in the 2,3-BPG pathway within a cellular or whole-organism context, linking molecular activities to biological outcomes.

Comparative and Evolutionary Aspects of 2,3 Bisphosphoglycerate

Presence and Functional Diversity of 2,3-BPG in Vertebrates

2,3-Bisphosphoglycerate (2,3-BPG) is a significant allosteric effector of hemoglobin, primarily in mammals, where it plays a crucial role in modulating hemoglobin's oxygen affinity. tuscany-diet.nettuscany-diet.net Its concentration in human red blood cells is approximately 5 mmol/L, nearly equivalent to that of hemoglobin itself. tuscany-diet.netwikipedia.org This high concentration allows it to bind to deoxygenated hemoglobin, stabilizing the T (tense) state and facilitating the release of oxygen to the tissues. wikipedia.orgwikidoc.org

However, the presence and functional significance of 2,3-BPG vary considerably across different vertebrate groups. While it is the primary organic phosphate (B84403) regulator of hemoglobin function in most mammals, including humans, horses, dogs, rabbits, guinea pigs, and rats, this is not a universal trait among all mammalian species. tuscany-diet.netnih.gov For instance, in ruminants like sheep, goats, and cows, as well as in cats, the intrinsic oxygen affinity of hemoglobin is low, and it interacts weakly with 2,3-BPG. nih.gov Consequently, the red blood cells of these animals contain low concentrations of 2,3-BPG. nih.gov This functional divergence is linked to structural differences in the hemoglobin molecule, particularly at the N-terminus of the beta chains where 2,3-BPG binds. nih.gov

Beyond mammals, the role of 2,3-BPG as the principal regulator of hemoglobin-oxygen affinity is less common. Other organic phosphates assume this function in different vertebrate classes. nih.govunl.edu This diversity highlights the evolutionary plasticity of the mechanisms controlling oxygen transport in response to varying metabolic demands and environmental conditions. While BPGM, the enzyme responsible for 2,3-BPG synthesis, is highly conserved across evolution and is found in various organisms including plants, fungi, and bacteria, its primary role in modulating hemoglobin's oxygen affinity is most pronounced in specific mammalian lineages. wiley.com

Table 1: Presence and Primary Organic Phosphate Effector in Different Vertebrate Groups

Vertebrate Group Primary Organic Phosphate Effector Reference Most Mammals (e.g., Humans, Dogs) This compound (2,3-BPG) [24, 25] Ruminants (e.g., Sheep, Cows) Low interaction with 2,3-BPG Cats Low interaction with 2,3-BPG Birds Inositol (B14025) Pentaphosphate (IPP) [9, 25] Non-avian Reptiles Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP) Amphibians Adenosine Triphosphate (ATP) and this compound (DPG) Fish Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP) pnas.org

Evolutionary Adaptation of Hemoglobin-2,3-BPG Interactions

The interaction between hemoglobin and 2,3-BPG is a finely tuned physiological mechanism that has been subject to evolutionary adaptation to meet the specific oxygen transport needs of different species and developmental stages. nih.govpnas.org Variations in the amino acid sequence of hemoglobin can significantly alter its affinity for 2,3-BPG, thereby modifying the oxygen-binding characteristics of the blood. nih.gov This adaptability is crucial for survival in diverse environments, from high altitudes to the unique conditions of fetal development. wikipedia.org

Fetal Hemoglobin (HbF) and its Reduced 2,3-BPG Affinity

A classic example of this evolutionary adaptation is the difference between adult hemoglobin (HbA) and fetal hemoglobin (HbF). aklectures.comnih.gov HbF, the predominant form of hemoglobin during gestation, exhibits a higher affinity for oxygen than HbA. wikipedia.orgnih.gov This is essential for the fetus to efficiently extract oxygen from the maternal circulation across the placenta. wikipedia.orgnih.gov

The higher oxygen affinity of HbF is not due to an intrinsically greater affinity for oxygen but rather to its reduced interaction with 2,3-BPG. aklectures.comnih.gov HbA is a tetramer of two alpha (α) and two beta (β) globin chains, while HbF consists of two α and two gamma (γ) chains. nih.gov The binding site for 2,3-BPG in HbA is located in a central cavity between the two β-subunits and is lined with positively charged amino acid residues, including histidine and lysine (B10760008), which form salt bridges with the negatively charged 2,3-BPG molecule. wikipedia.orgwikidoc.org

Table 2: Comparison of Adult Hemoglobin (HbA) and Fetal Hemoglobin (HbF)

Characteristic Adult Hemoglobin (HbA) Fetal Hemoglobin (HbF) Reference Globin Chains Two α, Two β Two α, Two γ nih.gov Affinity for 2,3-BPG High Low [2, 3, 6] Key Amino Acid at β/γ 143 Histidine (positively charged) Serine (neutral) [2, 3] Oxygen Affinity (in presence of 2,3-BPG) Lower Higher nih.gov P50 Value (mm Hg) ~27 ~19 nih.gov

Alternative Organic Phosphate Effectors in Non-Mammalian Species (e.g., Birds)

In many non-mammalian vertebrates, other organic phosphates have evolved to fulfill the role of 2,3-BPG in modulating hemoglobin's oxygen affinity. nih.gov A prominent example is found in birds, which utilize inositol pentaphosphate (IPP) as their primary allosteric effector. nih.govgao-lab.orgoup.com IPP is a more potent modulator of hemoglobin's oxygen affinity than 2,3-BPG, which is an adaptation that may be related to the high metabolic rates and oxygen demands of flight, including at high altitudes. gao-lab.org

The interaction of IPP with avian hemoglobin is strong, and like 2,3-BPG in mammals, it stabilizes the deoxygenated state, promoting oxygen release to the tissues. nih.gov The binding site for IPP in avian hemoglobin is a positively charged groove at the entrance to the central cavity. gao-lab.org The evolution of hemoglobin in some bird species, such as the bar-headed goose that migrates over the Himalayas, has resulted in a molecule with an inherently higher oxygen affinity that is further modulated by IPP, allowing for efficient oxygen uptake in hypoxic environments. gao-lab.org

The use of different organic phosphates across vertebrate classes demonstrates convergent evolution, where different molecules have been co-opted to perform a similar physiological function: the allosteric regulation of hemoglobin's oxygen affinity. nih.gov Fish, for example, use ATP and GTP as their primary effectors. wikipedia.org This diversity underscores the various evolutionary pathways that have been taken to optimize oxygen transport in response to different physiological and environmental pressures.

Role of 2,3-BPG in Oxygen Transport in Lower Eukaryotes (e.g., Dictyostelium)

While the most well-documented role of 2,3-BPG is in regulating hemoglobin's oxygen affinity in mammals, this compound is also present and plays important roles in lower eukaryotes, such as the soil amoeba Dictyostelium discoideum. pnas.orgpnas.org In these organisms, which lack hemoglobin, the functions of 2,3-BPG are related to fundamental metabolic processes.

In Dictyostelium, 2,3-BPG is involved in glycolysis, a central pathway for energy production. pnas.orgpnas.org It acts as a cofactor for the enzyme phosphoglycerate mutase (PGM), which catalyzes the interconversion of 3-phosphoglycerate (B1209933) and 2-phosphoglycerate. pnas.orgpnas.org This function is conserved in vertebrates. pnas.orgpnas.org

Recent research has uncovered a more complex role for 2,3-BPG metabolism in Dictyostelium. It has been shown that the enzyme multiple inositol polyphosphate phosphatase (MIPP1), which is conserved from Dictyostelium to mammals, can dephosphorylate 2,3-BPG to 2-phosphoglycerate. tuscany-diet.netpnas.org This discovery reveals a previously unknown bypass in the glycolytic pathway, allowing cells to circumvent the formation of 3-phosphoglycerate. tuscany-diet.netpnas.org

Furthermore, experiments in Dictyostelium suggest a link between 2,3-BPG metabolism, inositol phosphate signaling, and the regulation of glycolytic flux. pnas.orgpnas.org Genetic manipulation of the enzyme Mipp1 in Dictyostelium has been shown to alter cellular levels of 2,3-BPG, demonstrating its physiological relevance in regulating the concentration of this metabolite. pnas.orgpnas.org This indicates that the regulatory roles of 2,3-BPG in cellular metabolism are ancient and have been adapted for more specialized functions, such as the modulation of oxygen transport in vertebrates, over the course of evolution.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation This compound 2,3-BPG Hemoglobin Hb Adult Hemoglobin HbA Fetal Hemoglobin HbF Inositol Pentaphosphate IPP Adenosine Triphosphate ATP Guanosine Triphosphate GTP 3-phosphoglycerate 3-PG 2-phosphoglycerate 2-PG 1,3-bisphosphoglyceric acid 1,3-BPG

Future Directions and Emerging Research Avenues for 2,3 Bisphosphoglycerate Studies

Unraveling Non-Canonical Roles of 2,3-BPG Beyond Erythrocytes

Historically, 2,3-BPG has been primarily associated with red blood cells and oxygen transport. wikipedia.orgwiley.com However, recent evidence has unveiled its presence and potential functions in other tissues, suggesting broader physiological significance.

One of the most significant discoveries is the expression of bisphosphoglycerate mutase (BPGM), the enzyme responsible for 2,3-BPG synthesis, in non-erythroid cells of the human placenta. nih.govuniprot.org Specifically, BPGM is abundant in the syncytiotrophoblast layer, which forms the primary interface between maternal and fetal circulation. nih.gov The active synthesis of 2,3-BPG in these cells suggests a mechanism to modulate maternal hemoglobin's oxygen affinity, thereby facilitating oxygen transfer to the fetus. nih.gov This finding is particularly crucial in understanding placental oxygenation and fetal development, as fetal hemoglobin has a lower affinity for 2,3-BPG, promoting oxygen uptake. nih.govwikidoc.org

Furthermore, recent transcriptomic analyses have identified significant BPGM expression in the kidney, particularly in the distal nephron. wiley.comwiley.com This localization points to a role for 2,3-BPG in renal physiology, independent of its function in erythrocytes. wiley.com Studies suggest that tubular BPGM may be involved in maintaining glucose metabolism within the distal nephron. wiley.com Its absence has been linked to metabolic imbalances, increased oxidative stress, and kidney injury, highlighting its critical function beyond red blood cells. wiley.com The enzyme's upregulation in acutely injured kidneys in both mice and humans further supports its involvement in renal pathophysiology. wiley.comwiley.com

The presence of 2,3-BPG and its synthesizing enzyme in tissues like the placenta and kidney opens up new avenues of research into its "non-canonical" roles. nih.govwiley.com For instance, in the parasite Toxoplasma gondii, host cell manipulation during infection leads to an increase in 2,3-BPG, which is hypothesized to activate host enzymes to alter purine (B94841) availability for the pathogen. biorxiv.org Additionally, 2,3-BPG is known to be a cofactor for the enzyme phosphoglycerate mutase and an allosteric activator of ribose phosphate (B84403) pyrophosphokinase, indicating its involvement in other metabolic pathways. tuscany-diet.net

Advanced Computational Modeling of 2,3-BPG Allosteric Regulation and Metabolic Control Analysis

To comprehend the intricate regulation of 2,3-BPG levels, researchers are increasingly turning to advanced computational and mathematical modeling. nih.govportlandpress.com These models integrate vast amounts of experimental data to simulate the metabolic behavior of erythrocytes under various physiological and experimental conditions. nih.govportlandpress.com

Detailed mathematical models of erythrocyte metabolism have been developed to explain the regulation and control of 2,3-BPG concentration and turnover. portlandpress.com These models encompass core metabolic pathways like glycolysis, the Rapoport-Luebering shunt (where 2,3-BPG is synthesized), and the pentose (B10789219) phosphate pathway. portlandpress.com They also account for factors such as membrane transport of metabolites, binding of metabolites to hemoglobin, and the effects of pH. portlandpress.com

Metabolic Control Analysis (MCA) is a powerful tool used to examine these models and has provided several key insights:

The feedback inhibition of the enzymes hexokinase and phosphofructokinase by 2,3-BPG is as crucial as the product inhibition of 2,3-BPG synthase in controlling the steady-state concentration of 2,3-BPG. nih.govportlandpress.com

Protons (H+) and oxygen are significant regulators of 2,3-BPG concentration, primarily by influencing the activity of hexokinase and phosphofructokinase. nih.govportlandpress.com

The flux through the 2,3-BPG shunt adapts to the cell's energy demands, contributing to the stabilization of ATP levels. nih.govportlandpress.com This makes the concentration of 2,3-BPG highly sensitive to the cell's energy state. nih.govresearchgate.net

Exploring Novel Regulatory Pathways Affecting 2,3-BPG Homeostasis

The maintenance of 2,3-BPG levels, or homeostasis, is critical for proper oxygen delivery. Research is uncovering new and complex regulatory pathways that influence this balance.

One significant area of investigation is the role of pH. The activity of BPGM is pH-sensitive, with the synthase function favored at alkaline pH and the phosphatase function (breakdown of 2,3-BPG) dominant under acidic conditions. nih.govtandfonline.com This provides a mechanism for adjusting 2,3-BPG levels in response to changes in blood pH, such as the metabolic alkalosis that can occur at high altitudes. nih.govwikipedia.org

Recent studies have also identified another enzyme, multiple inositol (B14025) polyphosphate phosphatase (MIPP1), as a key player in 2,3-BPG degradation. pnas.orgpnas.orgnih.gov Unlike BPGM, which primarily has synthase activity, MIPP1 functions as a 2,3-BPG phosphatase, hydrolyzing it to 2-phosphoglycerate. pnas.orgmdpi.com The activity of MIPP1 is also sensitive to pH, decreasing significantly as pH rises from 7.0 to 7.4. pnas.orgpnas.org This provides a homeostatic mechanism to increase 2,3-BPG levels during alkalosis, thereby enhancing oxygen release to tissues. pnas.orgpnas.org

Beyond enzymatic regulation, signaling pathways are also being implicated. In chronic kidney disease models, the ADORA2B-AMPK signaling cascade in erythrocytes has been shown to be a beneficial response that promotes 2,3-BPG production. metabolomicsworkbench.org This, in turn, enhances oxygen delivery to counteract kidney hypoxia. metabolomicsworkbench.org Furthermore, sphingosine (B13886) 1-phosphate (S1P) has been shown to induce 2,3-BPG production by promoting the release of membrane-bound glycolytic enzymes into the cytosol. mdpi.com

| Regulatory Factor | Effect on 2,3-BPG Levels | Mechanism | Reference |

| Alkaline pH | Increase | Favors synthase activity of BPGM; Decreases phosphatase activity of MIPP1. | nih.govpnas.orgpnas.org |

| Acidic pH | Decrease | Favors phosphatase activity of BPGM. | tandfonline.com |

| Oxygen | Regulation | Influences hexokinase and phosphofructokinase activity. | nih.govportlandpress.com |

| ADORA2B-AMPK signaling | Increase | Stimulates BPG mutase activation. | metabolomicsworkbench.org |

| Sphingosine 1-phosphate (S1P) | Increase | Promotes release of glycolytic enzymes. | mdpi.com |

| 2-Phosphoglycolate (B1263510) | Regulation | Stimulates the phosphatase activity of BPGM. | nih.govnih.gov |

Interdisciplinary Approaches to 2,3-BPG Research and Metabolomics

The study of 2,3-BPG is benefiting greatly from interdisciplinary approaches, particularly the integration of metabolomics with genetics and proteomics. Metabolomics, the large-scale study of small molecules (metabolites) within cells and tissues, provides a comprehensive snapshot of metabolic status.

Untargeted metabolomics has been employed to analyze the effects of 2,3-BPG on red blood cells infected with the malaria parasite Plasmodium falciparum. frontiersin.org These studies aim to identify new targets or biomarkers related to the parasite's response to 2,3-BPG. frontiersin.org Similarly, unbiased metabolomics screening in mouse models of chronic kidney disease identified 2,3-BPG as a significantly induced metabolite, highlighting its potential role in the disease's progression. metabolomicsworkbench.org

A significant challenge in metabolomics has been the accurate measurement of the labile glycolytic intermediate 1,3-bisphosphoglycerate (1,3-BPG), the precursor to 2,3-BPG. nih.govacs.org Due to its instability, standard methods can misrepresent its levels. nih.gov To overcome this, chemical trapping methods have been developed to specifically detect and quantify the reactive 1,3-BPG isomer, allowing for a more accurate analysis of its dynamics and the factors that influence its conversion to 2,3-BPG. nih.govacs.org

Combining metabolomics with genomics has yielded groundbreaking insights. A multi-omics study on individuals acclimatizing to high altitude revealed a strong association between red blood cell levels of 2,3-BPG and the expression of the Rhesus blood group protein, RHCE. nih.govcuanschutz.edu This suggests that genetic factors related to blood type may influence an individual's ability to adapt to hypoxic conditions by modulating 2,3-BPG levels. nih.govcuanschutz.edu

Investigating 2,3-BPG Heterogeneity and its Determinants

It is becoming increasingly clear that there is considerable variation in 2,3-BPG levels among individuals. researchgate.net Research is now focused on understanding the genetic and environmental factors that contribute to this heterogeneity.